molecular formula C11H20N4O5 B14656169 L-Alanyl-L-alanyl-L-alanylglycine CAS No. 45242-80-6

L-Alanyl-L-alanyl-L-alanylglycine

Cat. No.: B14656169
CAS No.: 45242-80-6
M. Wt: 288.30 g/mol
InChI Key: AWBQFZIACIILDY-ACZMJKKPSA-N
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Description

L-Alanyl-L-alanyl-L-alanylglycine is a tripeptide composed of three L-alanine units and one glycine unit joined by peptide linkages . This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support . The process involves:

    Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: the activated amino acid to the growing peptide chain.

    Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be achieved using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Immobilized enzyme systems, such as those using Escherichia coli expressing amino acid ester acyltransferase, have also been explored for continuous production .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation and Reduction: Modifying the side chains of the amino acids.

    Substitution: Replacing functional groups on the amino acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their modified derivatives .

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanylglycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycine involves its interaction with cellular pathways and molecular targets. As a peptide, it can be hydrolyzed into its constituent amino acids, which then participate in various metabolic processes. The specific pathways and targets depend on the biological context in which the peptide is used .

Properties

CAS No.

45242-80-6

Molecular Formula

C11H20N4O5

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C11H20N4O5/c1-5(12)9(18)14-7(3)11(20)15-6(2)10(19)13-4-8(16)17/h5-7H,4,12H2,1-3H3,(H,13,19)(H,14,18)(H,15,20)(H,16,17)/t5-,6-,7-/m0/s1

InChI Key

AWBQFZIACIILDY-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

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